2-Hydroxy-5-iodo-N,N-dimethylbenzamide
Description
2-Hydroxy-5-iodo-N,N-dimethylbenzamide is a benzamide derivative characterized by a hydroxy group at the 2-position, an iodine atom at the 5-position, and N,N-dimethyl substitution on the amide nitrogen. The hydroxy and iodine substituents likely confer unique electronic and steric properties, making it a candidate for applications in catalysis or metal-mediated C–H bond functionalization, similar to other benzamides with directing groups .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3 |
InChI Key |
JNAXZRMIDCXOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the iodination of 2-hydroxy-N,N-dimethylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 2-Hydroxy-5-iodobenzaldehyde.
Reduction: 2-Hydroxy-N,N-dimethylbenzamide.
Substitution: 2-Hydroxy-5-azido-N,N-dimethylbenzamide.
Scientific Research Applications
2-Hydroxy-5-iodo-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and iodine atom play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzamide Derivatives
Key Observations :
- Amide Substitution : N,N-dimethyl groups reduce rotational barriers about the C–N bond compared to bulkier substituents (e.g., isopropyl or phenyl), as demonstrated by solvent-dependent ¹³C NMR studies .
Electronic and Reactivity Comparisons
Rotational Barriers and Solvent Effects
N,N-dimethylbenzamides exhibit lower rotational barriers (ΔG⁺₂₉₈) around the C–N bond compared to monoalkylated analogs. For example, solvent polarity significantly influences carbonyl ¹³C chemical shifts in N,N-dimethylbenzamide, correlating with reduced steric hindrance and enhanced conformational flexibility . In contrast, N-phenyl or N-isopropyl derivatives (e.g., 2-Hydroxy-5-nitro-N-phenylbenzamide) display higher rigidity due to bulky substituents, limiting their utility in dynamic catalytic systems .
Reactivity in Esterification
N,N-dimethylbenzamide derivatives undergo esterification with varying efficiencies depending on electronic effects. Para-substituted electron-withdrawing groups (e.g., nitro) reduce yields, whereas electron-donating groups (e.g., methoxy) enhance reactivity. The 5-iodo substituent in the target compound, being moderately electron-withdrawing, may result in intermediate reactivity compared to derivatives like 5-methoxy-N-isopropylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
